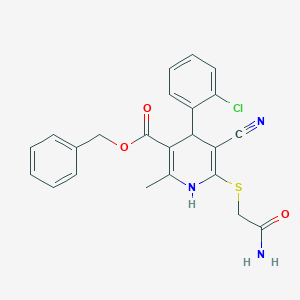![molecular formula C30H38N4O4S B379081 ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE](/img/structure/B379081.png)
ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, substituted with various functional groups such as diethylamino, ethoxyphenyl, and carboxylate. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.
Introduction of the Diethylamino Group: The diethylamino group is introduced through nucleophilic substitution reactions, often using diethylamine as the nucleophile.
Attachment of the Ethoxyphenyl Group: This step involves the coupling of the ethoxyphenyl group to the thieno[2,3-c]pyridine core, typically through palladium-catalyzed cross-coupling reactions.
Formation of the Carboxylate Ester: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, organometallics, and acids/bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and cardiovascular disorders.
Biological Research: This compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may act by:
Inhibition of Enzymes: The compound can inhibit key enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Modulation of Receptors: It may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling and function.
Interference with DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Ethyl 2-{[4-(diethylamino)benzyl]amino}-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can be compared with other similar compounds, such as:
Thienopyridine Derivatives: These compounds share the thieno[2,3-c]pyridine core but differ in their substituents, leading to variations in their biological activities and applications.
Diethylamino Substituted Compounds: Compounds with diethylamino groups exhibit similar pharmacological properties but may differ in their potency and selectivity.
Ethoxyphenyl Substituted Compounds: These compounds have the ethoxyphenyl group, which contributes to their unique chemical and biological properties.
The uniqueness of ETHYL 2-({[4-(DIETHYLAMINO)PHENYL]METHYL}AMINO)-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C30H38N4O4S |
|---|---|
分子量 |
550.7g/mol |
IUPAC 名称 |
ethyl 2-[[4-(diethylamino)phenyl]methylamino]-3-[(2-ethoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C30H38N4O4S/c1-5-33(6-2)22-15-13-21(14-16-22)19-31-29-27(28(35)32-24-11-9-10-12-25(24)37-7-3)23-17-18-34(20-26(23)39-29)30(36)38-8-4/h9-16,31H,5-8,17-20H2,1-4H3,(H,32,35) |
InChI 键 |
SBSKFMHGACZGOC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)NC4=CC=CC=C4OCC |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)NC4=CC=CC=C4OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B378999.png)
![Allyl 6-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B379000.png)
![Allyl 6-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B379005.png)
![Allyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B379006.png)
![4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B379008.png)
![5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-{[2-(2-naphthylamino)-2-oxoethyl]sulfanyl}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B379010.png)

![6-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-cyano-N-(2-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B379013.png)
![6-{[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-furyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B379014.png)
![6-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B379015.png)
![2-{[3-cyano-4-(3,5-dibromo-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B379016.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B379018.png)
![3-amino-N-benzyl-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B379019.png)
![5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-6-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B379021.png)
